molecular formula C17H18N2O B7591501 (3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone

(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone

Cat. No. B7591501
M. Wt: 266.34 g/mol
InChI Key: AUSUMTAFKRGYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone, commonly referred to as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of azetidinone derivatives and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPMP is not fully understood, but studies have suggested that it acts by modulating the activity of certain enzymes and receptors in the body. MPMP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, MPMP has been shown to interact with the serotonin receptor 5-HT2A, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MPMP has a range of biochemical and physiological effects on the body. Studies have shown that MPMP can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MPMP has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a group of molecules that contribute to inflammation and pain. Additionally, MPMP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the maintenance of healthy tissues.

Advantages and Limitations for Lab Experiments

MPMP has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it readily available for research purposes. Additionally, MPMP has a range of potential therapeutic applications, making it a valuable tool for investigating various disease processes. However, there are also limitations to using MPMP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, MPMP has not been extensively tested in vivo, so its potential side effects and toxicity are not well-known.

Future Directions

There are several future directions for research on MPMP. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for MPMP in cancer patients. Additionally, MPMP has shown promise as an anti-inflammatory agent, and future research could investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, more studies are needed to fully understand the mechanism of action of MPMP and its potential side effects and toxicity.

Synthesis Methods

The synthesis of MPMP involves a multi-step process that begins with the reaction of 3-methylpyridine-6-carboxaldehyde with 2-phenylazetidinone in the presence of a base catalyst. The resulting intermediate is then subjected to further chemical reactions that ultimately lead to the formation of MPMP. The synthesis method of MPMP has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

MPMP has shown promise in a range of scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPMP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, MPMP has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.

properties

IUPAC Name

(3-methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-11-19(16(12)14-6-4-3-5-7-14)17(20)15-9-8-13(2)18-10-15/h3-10,12,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSUMTAFKRGYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone

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